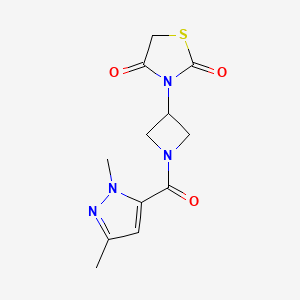

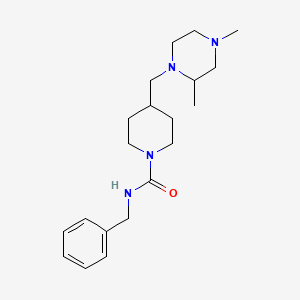

![molecular formula C5H11ClN4 B2773611 [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2375268-76-9](/img/structure/B2773611.png)

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride, also known as AMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropyl-containing compound that is used as a building block for the synthesis of various biologically active molecules.

科学的研究の応用

Cation-Exchange Chromatography and Selective Complexation

Research on the synthesis of branched acyclic polyamines demonstrates the use of cation-exchange chromatography and selective complexation for isolating pure hydrochloride salts of complex amines from crude mixtures. This technique could potentially be applied to the purification of "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Geue & Searle, 1983).

Synthesis of Antidepressant Sertraline

The novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, involves using N-oxide intermediates, demonstrating a process potentially applicable for synthesizing structurally related compounds like "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Vukics et al., 2002).

Synthesis of Cyclopropane Nucleoside Analogues

The synthesis of cyclopropane nucleoside analogues through the condensation of N-cyanomethyl-pyrimidinedione bases with epibromohydrin illustrates a method that could be relevant for generating derivatives of "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Grangier et al., 1994).

Synthesis of 1-Arylmethyl-2-(cyanomethyl)aziridines

The preparation of 1-arylmethyl-2-(cyanomethyl)aziridines from 2-(bromomethyl)aziridines using potassium cyanide in DMSO, followed by ring transformation, presents a synthetic route that may offer insights into the manipulation of cyclopropylamine-based structures like "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (D’hooghe et al., 2006).

Cyclopropenimine-catalyzed Enantioselective Mannich Reactions

The utilization of cyclopropenimine to catalyze Mannich reactions between glycine imines and N-Boc-aldimines with high enantio- and diastereocontrol could inform the development of complex amine derivatives, potentially including "[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride" (Bandar & Lambert, 2013).

作用機序

Target of Action

It is often used as a reagent for the synthesis of esomeprazole analogs , which are known to act on the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells .

Mode of Action

As a reagent in the synthesis of esomeprazole analogs , it may contribute to the inhibition of the proton pump in the stomach, reducing the secretion of gastric acid .

Biochemical Pathways

As a reagent in the synthesis of esomeprazole analogs , it may play a role in the gastric acid secretion pathway by inhibiting the H+/K+ ATPase enzyme .

Pharmacokinetics

As a reagent in the synthesis of esomeprazole analogs , it may contribute to their pharmacokinetic properties. Esomeprazole is well absorbed in the stomach and is metabolized in the liver. It is primarily excreted in the urine .

Result of Action

As a reagent in the synthesis of esomeprazole analogs , it may contribute to their effects, which include the reduction of gastric acid secretion .

特性

IUPAC Name |

[1-(azidomethyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-3-5(1-2-5)4-8-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAKGHOJLEVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

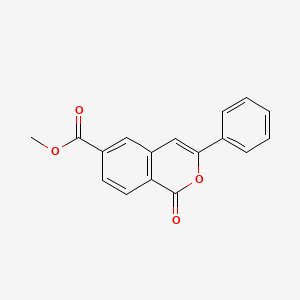

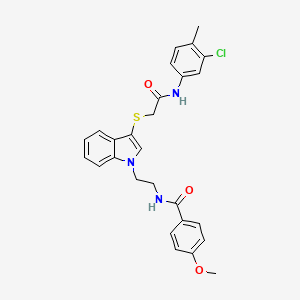

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)

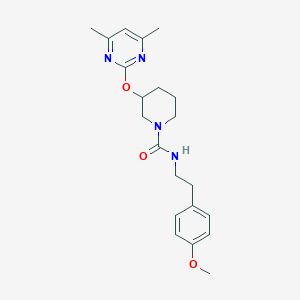

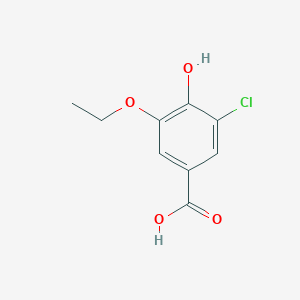

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)

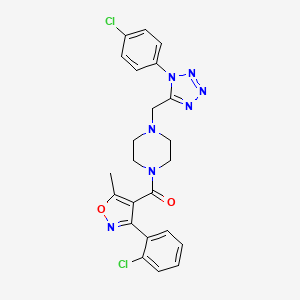

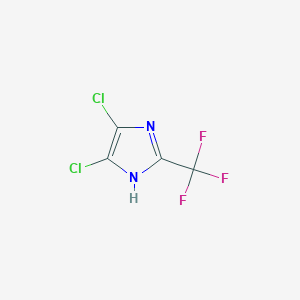

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)

![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)